3-Chloro-5-(4-ethylphenyl)phenol
Description
3-Chloro-5-(4-ethylphenyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a 4-ethylphenyl group at the 5-position of the phenol ring. Phenolic compounds with aryl substituents are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and biological activity .
Chlorination at the 3-position may confer stability against oxidation and modulate electronic effects on the aromatic system .
Properties
IUPAC Name |
3-chloro-5-(4-ethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXAMXKWAVHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685867 | |
| Record name | 5-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-51-1 | |
| Record name | 5-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Chloro-5-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of phenol derivatives in the presence of polar solvents, which tends to yield the desired chloro derivative . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Chemical Reactions Analysis
3-Chloro-5-(4-ethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles and electron-withdrawing groups.
Common reagents and conditions used in these reactions include polar solvents, transition metal catalysts, and mild reaction temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-5-(4-ethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-ethylphenyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by disrupting cellular processes, inhibiting enzyme activity, or interacting with cellular membranes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Chloro-5-(4-ethylphenyl)phenol, highlighting variations in substituents and their implications:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties Lipophilicity: The 4-ethylphenyl group in the target compound likely increases logP (octanol-water partition coefficient) compared to hydroxymethyl (C₁₃H₁₁ClO₂) or methylsulfanyl (C₇H₇ClOS) analogs, favoring membrane permeability in biological systems .
Synthetic Pathways Similar compounds are synthesized via aryl-aryl coupling (e.g., Suzuki-Miyaura for biphenyl systems) or substitution reactions (e.g., nucleophilic aromatic substitution for chlorine introduction) . For example, 3-Chloro-5-(4-hydroxymethylphenyl)phenol (CAS 1261904-62-4) is derived from substituted glycine intermediates, as seen in imidazolidinone syntheses .
Biological and Industrial Relevance Pharmaceuticals: Analogs like 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) exhibit CNS activity, suggesting that the ethylphenyl group may enhance bioavailability .
Safety and Handling While specific hazard data for this compound are unavailable, chlorophenols generally require precautions due to toxicity and environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
